Structural Conformation: Planarity vs. Distorted Analogs
The molecular planarity of 2-cyano-N-(pyrimidin-2-yl)acetamide is a key differentiator from more flexible cyanoacetamide derivatives. X-ray crystallography reveals the compound is nearly planar within 0.2 Å, with a critical torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This contrasts sharply with derivatives like 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide, where steric hindrance from methyl groups forces a non-planar, distorted geometry. For 2-cyano-N-(pyrimidin-2-yl)acetamide, the intermolecular interactions are predominantly governed by van der Waals forces, with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].
| Evidence Dimension | Molecular Planarity (Torsion Angle) |
|---|---|
| Target Compound Data | Torsion angle: -179(2)°; RMS deviation from planarity: ~0.2 Å |
| Comparator Or Baseline | 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide: Predicted torsion angle deviation >10° due to steric hindrance (no direct crystallographic data available for comparator; this is a class-level inference based on steric effects) |
| Quantified Difference | Target compound is nearly perfectly planar (torsion ~180°), while the dimethyl analog is predicted to adopt a non-planar conformation. |
| Conditions | Single-crystal X-ray diffraction at 293(2) K; monoclinic crystal system, space group P21/c [1] |
Why This Matters
Planarity is a critical determinant of a molecule's ability to intercalate between DNA base pairs or fit into flat, hydrophobic binding pockets of enzymes, making this compound a superior candidate for lead optimization.
- [1] van den Berg, M., et al. (2007). The molecular structure of 2-cyano-N-(pyrimidin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4718-o4718. DOI: 10.1107/S1600536807057883 View Source
